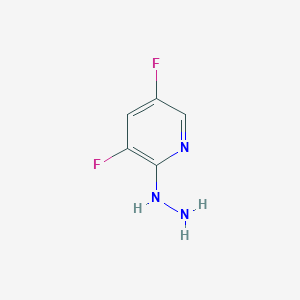

3,5-Difluoro-2-hydrazinopyridine

描述

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Fluorinated pyridine scaffolds are heterocyclic compounds that have garnered immense interest in contemporary organic chemistry. rsc.org The introduction of fluorine atoms into a pyridine ring can dramatically alter the molecule's physical, chemical, and biological properties. nih.govacs.orgexlibrisgroup.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov These properties can influence factors such as a molecule's acidity (pKa), its ability to pass through cell membranes, and its metabolic stability. acs.orgrsc.org Consequently, fluorinated pyridines are frequently incorporated into pharmaceuticals and agrochemicals to enhance their efficacy and pharmacokinetic profiles. rsc.orgnih.govrsc.org The strategic placement of fluorine can also direct the course of chemical reactions, making these scaffolds valuable in the design of complex synthetic pathways. nih.gov

Role of Hydrazine (B178648) Moieties in Contemporary Synthetic Methodologies

Hydrazine derivatives, compounds containing a nitrogen-nitrogen single bond, are versatile reagents in organic synthesis. wisdomlib.orgijcrt.orgnih.gov They are particularly known for their role in the formation of hydrazones through reaction with aldehydes and ketones. mdpi.comwisdomlib.org These hydrazones are not merely derivatives for characterization but serve as important intermediates for constructing a wide variety of heterocyclic compounds, which are often the core structures of biologically active molecules. nih.govmdpi.com The hydrazine moiety itself can be a key structural element in various pharmaceutical and agricultural agents. nih.gov Furthermore, hydrazine and its derivatives are utilized in a range of chemical transformations, including reductions and the synthesis of pyrazoles and pyridazines. ijcrt.org

Contextualization of 3,5-Difluoro-2-hydrazinopyridine within Advanced Organic Synthesis Research

This compound stands as a prime example of a molecule that combines the advantageous properties of both fluorinated pyridines and hydrazine derivatives. Its structure, featuring a difluorinated pyridine ring attached to a hydrazine group, makes it a highly valuable intermediate in advanced organic synthesis. The fluorine atoms enhance the reactivity of the pyridine ring towards nucleophilic substitution, while the hydrazine group provides a reactive site for further chemical modifications. This dual functionality allows for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. Research into this compound focuses on its synthesis and its utility as a precursor for creating novel, high-value chemical entities. acs.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 851179-06-1 scbt.com |

| Molecular Formula | C₅H₅F₂N₃ synquestlabs.com |

| Molecular Weight | 145.11 g/mol scbt.com |

| Appearance | White to pale yellow powder nbinno.com |

| Melting Point | 47-49°C nbinno.com |

| Solubility | Soluble in organic solvents like ethanol (B145695), acetone, and chloroform; poorly soluble in water nbinno.com |

Synthesis and Reactions

The synthesis of this compound typically involves the reaction of a suitable di- or trifluorinated pyridine precursor with hydrazine hydrate (B1144303). google.com A common starting material is 2,3,5-trichloropyridine (B95902) or 2,3,5,6-tetrafluoropyridine. google.comgoogleapis.com The reaction is a nucleophilic aromatic substitution where the hydrazine replaces a halogen atom, usually at the 2-position of the pyridine ring. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields.

This compound is a versatile reactant in various chemical transformations:

Condensation Reactions: The hydrazine moiety readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones. mdpi.comwisdomlib.org

Cyclization Reactions: It serves as a key building block for the synthesis of fused heterocyclic systems, such as pyrazolopyridines. orientjchem.org

Substitution Reactions: The fluorine atoms on the pyridine ring can be displaced by other nucleophiles under specific conditions, allowing for further functionalization of the aromatic core.

Research Applications

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis. Its unique combination of a fluorinated pyridine core and a reactive hydrazine group makes it a valuable precursor for the synthesis of a wide range of target molecules, particularly in the fields of medicinal chemistry and agrochemicals. nbinno.com The resulting compounds often exhibit enhanced biological activity and improved physicochemical properties due to the presence of the difluoropyridine scaffold.

Structure

3D Structure

属性

IUPAC Name |

(3,5-difluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLHDGGLUXWPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610776 | |

| Record name | 3,5-Difluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-06-1 | |

| Record name | 3,5-Difluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 3,5 Difluoro 2 Hydrazinopyridine Reactivity

Mechanistic Pathways of Hydrazine (B178648) Group Transformations (Oxidation, Reduction, Substitution)

The hydrazine group (-NHNH2) is a versatile functional group that can undergo a variety of chemical transformations. In the context of 3,5-difluoro-2-hydrazinopyridine, these reactions provide pathways to diverse derivatives. The primary transformations include oxidation, reduction, and substitution.

Oxidation: Hydrazine derivatives are susceptible to oxidation, which can be catalyzed by both enzymes and chemical reagents. nih.gov Metabolic studies on hydrazines show that oxidation is a key biotransformation pathway, often leading to the formation of reactive free radical species. nih.gov Enzymes like cytochrome P450, monoamine oxidases, and various peroxidases can catalyze the one-electron oxidation of the hydrazine moiety. nih.gov This process can lead to the formation of a hydralazyl radical, which may further react with molecular oxygen to generate reactive oxygen-centered radicals or decompose into other products. nih.gov

Reduction: The hydrazine group can also be involved in reduction reactions. While the group itself can be reduced, hydrazine hydrate (B1144303) is more commonly known as a reducing agent, for instance, in the selective reduction of nitro groups on aromatic rings. researchgate.net

Substitution: The hydrazine group readily participates in substitution reactions. A common example is acetylation, where an acetyl group is transferred from acetyl coenzyme A via the enzyme N-acetyl transferase. nih.gov The hydrazine moiety's nitrogen atoms are nucleophilic and can react with various electrophiles. This is exemplified in the synthesis of hydrazones through reaction with aldehydes and ketones, a foundational reaction for creating acylhydrazone compounds. google.com

| Transformation | Reagents/Catalysts | Mechanistic Aspect |

| Oxidation | Cytochrome P450, Peroxidases, Metal ions (Fe³⁺, Cu²⁺) nih.gov | One-electron transfer to form radical intermediates. nih.gov |

| Reduction | - | Hydrazine itself can act as a reducing agent. researchgate.net |

| Substitution | Aldehydes, Ketones, Acetyl Coenzyme A nih.govgoogle.com | Nucleophilic attack by the terminal nitrogen of the hydrazine group. google.com |

Role of the Hydrazine Moiety in Fragment Insertion and Complex Molecular Scaffolding

The unique reactivity of the hydrazine group makes this compound a valuable building block in synthetic chemistry. The hydrazine acts as a chemical handle, allowing the difluoropyridine fragment to be incorporated into more complex molecular structures. This "fragment insertion" is critical for building libraries of compounds for biological screening. For instance, it serves as a precursor in the synthesis of various biologically active compounds and other heterocyclic structures. The reaction of the hydrazine with aldehydes or ketones to form hydrazones is a key strategy for elaborating the molecular scaffold into larger, more complex systems, such as novel acylhydrazone compounds with potential fungicidal activity. google.com

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as fluorinated pyridines. wikipedia.orgyoutube.com This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp² hybridized carbon atom. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgpressbooks.pub In this compound, the pyridine (B92270) nitrogen and the fluorine atoms act as powerful electron-withdrawing groups, making the ring electron-poor and thus highly susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway: libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (like one of the fluorine atoms). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate. youtube.comlibretexts.org This negatively charged intermediate is known as a Meisenheimer complex . libretexts.orgnih.gov The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized around the ring and is effectively stabilized by the electron-withdrawing groups at the ortho and para positions. youtube.comyoutube.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group. youtube.com

The presence of fluorine atoms at positions 3 and 5, along with the ring nitrogen, creates an electronically stabilized yet reactive system, making this compound particularly useful for synthetic applications that require controlled reactivity.

| Characteristic | SNAr (Addition-Elimination) | SN1 | SN2 |

| Substrate | Electron-poor aromatic ring (sp² carbon) wikipedia.orgyoutube.com | Typically tertiary alkyl halides (sp³ carbon) | Typically primary or methyl halides (sp³ carbon) |

| Intermediate | Meisenheimer Complex (stabilized carbanion) libretexts.orgnih.gov | Carbocation | None (concerted mechanism) |

| Rate-Determining Step | Formation of the Meisenheimer complex (Addition) masterorganicchemistry.com | Formation of the carbocation | Bimolecular nucleophilic attack |

| Role of Substituents | Accelerated by electron-withdrawing groups masterorganicchemistry.com | Accelerated by groups that stabilize carbocations | Sensitive to steric hindrance |

Computational Chemistry Approaches to Elucidating Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of molecules like this compound. nih.govnih.gov Methods such as Density Functional Theory (DFT) are employed to model reaction pathways and analyze the stability of intermediates and transition states. researchgate.net

For instance, computational studies can elucidate the structure and stability of the Meisenheimer complex formed during SNAr reactions. nih.govresearchgate.net These calculations can map the electron density distribution in the intermediate, confirming how the negative charge is delocalized and stabilized by the fluorine atoms and the pyridine nitrogen. researchgate.net

Furthermore, quantum chemical calculations can determine key electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a critical parameter. Studies have shown that while fluorine atoms tend to increase the HOMO-LUMO gap, contributing to stability, the hydrazine group tends to decrease it, enhancing reactivity. The specific 3,5-difluoro substitution pattern creates a balance between electronic stabilization and the desired reactivity for synthetic applications.

| Computational Approach | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, intermediate stability. researchgate.net | Elucidating the SNAr pathway, confirming the stability of the Meisenheimer complex. researchgate.net |

| HOMO-LUMO Analysis | Electronic properties, chemical stability, and reactivity predictions. | Understanding the electronic influence of fluoro and hydrazine substituents on reactivity. |

| Molecular Orbital Analysis | Visualization of orbital shapes and electron distribution. researchgate.net | Mapping charge delocalization in reaction intermediates like the Meisenheimer complex. researchgate.net |

Diverse Chemical Transformations and Derivatization Strategies of 3,5 Difluoro 2 Hydrazinopyridine

Condensation Reactions for the Formation of Schiff Bases and Related Imines

The hydrazine (B178648) moiety of 3,5-Difluoro-2-hydrazinopyridine readily undergoes condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones. This classic transformation results in the formation of the corresponding hydrazones, which are a class of Schiff bases. The reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration process.

The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. The presence of the difluoropyridinyl moiety can influence the reactivity of the hydrazine group and the properties of the resulting Schiff bases.

Table 1: Examples of Condensation Reactions with this compound

| Reactant 1 | Reactant 2 | Product Class | Key Features |

| This compound | Benzaldehyde | Hydrazone (Schiff Base) | Formation of a C=N bond, potential for further derivatization. |

| This compound | Acetone | Hydrazone (Schiff Base) | Reaction with a simple ketone to yield the corresponding ketohydrazone. |

| This compound | Substituted Aldehydes | Substituted Hydrazones | Allows for the introduction of various functional groups into the final molecule. |

Cycloaddition Reactions Leading to Heterocyclic Ring Annulation (e.g., Triazolopyridine Formation, Pyrazole (B372694) Synthesis)

The strategic placement of the hydrazine group on the pyridine (B92270) ring in this compound makes it an excellent substrate for cycloaddition reactions, leading to the formation of fused heterocyclic systems. These reactions are of great interest as they provide access to complex scaffolds such as triazolopyridines and pyrazoles.

For instance, the reaction of this compound with reagents containing a one-carbon unit, such as formic acid or its derivatives, can lead to the formation of google.comcymitquimica.comtriazolo[4,3-a]pyridine derivatives. In this process, the hydrazine moiety acts as a dinucleophile, cyclizing with the carbon source to form the five-membered triazole ring fused to the pyridine core.

Furthermore, condensation with 1,3-dicarbonyl compounds or their equivalents provides a direct route to pyrazole-containing structures. The hydrazine group reacts sequentially with the two carbonyl groups of the dicarbonyl compound to form a five-membered pyrazole ring. The specific substitution pattern on the resulting pyrazole is determined by the nature of the dicarbonyl starting material. A patent describes the use of this compound in the synthesis of pyrazole derivatives for use as pesticides. google.com

Cross-Coupling Reactions Involving the Hydrazine Moiety and Fluorine Atoms (C-N, C-C, C-Heteroatom Bond Formation)

While direct cross-coupling reactions involving the N-H bonds of the hydrazine group are less common, the hydrazine moiety can be transformed into other functional groups that are more amenable to such reactions. For example, oxidation of the hydrazine can yield a diazonium salt, which can then participate in various coupling reactions.

The fluorine atoms on the pyridine ring, being good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, can also be targeted for C-C, C-N, and C-heteroatom bond formation. However, the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, making certain types of cross-coupling reactions, like Suzuki-Miyaura coupling, more challenging without prior functionalization.

Derivatization for Enhanced Analytical Performance in Chromatographic and Spectrometric Techniques

The analysis of this compound and its derivatives by mass spectrometry can be enhanced through specific derivatization strategies. The goal of such derivatization is to introduce a chemical tag that improves the ionization efficiency of the analyte, leading to increased sensitivity and more reliable detection.

For instance, reacting the hydrazine moiety with a derivatizing agent containing a permanently charged group or a group that is easily ionizable (e.g., a quaternary ammonium (B1175870) salt or a basic nitrogen atom) can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. Another approach is to introduce a tag that is highly responsive to a specific ionization technique, such as a photoionizable group for atmospheric pressure photoionization (APPI).

Derivatization can also be employed to alter the chromatographic behavior of this compound and its related compounds. By modifying its polarity and/or size, its retention time and selectivity in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be fine-tuned.

For example, acylation of the hydrazine group with a long-chain fatty acid will increase its lipophilicity, leading to longer retention times in reversed-phase HPLC. Conversely, derivatization with a polar reagent can decrease its retention on a non-polar stationary phase. This allows for better separation from interfering matrix components and improved peak shape.

Table 2: Analytical Derivatization Strategies

| Analytical Technique | Derivatization Goal | Example Reagent | Expected Outcome |

| Mass Spectrometry (ESI-MS) | Improved Ionization Efficiency | Quaternary ammonium-containing tag | Increased signal intensity and sensitivity. |

| Reversed-Phase HPLC | Increased Retention Time | Long-chain acyl chloride | Better separation from polar interferences. |

| Gas Chromatography | Increased Volatility | Silylating agent (e.g., BSTFA) | Enables or improves GC analysis. |

Formation of Pyrazolyl, Indazolyl, and Other Nitrogen-Containing Heterocyclic Derivatives

Beyond the previously mentioned cycloaddition reactions, this compound is a key starting material for a broader range of nitrogen-containing heterocyclic derivatives. For instance, reaction with β-ketoesters can lead to the formation of pyrazolone (B3327878) derivatives.

The synthesis of indazolyl structures is also conceivable through intramolecular cyclization reactions of appropriately substituted derivatives of this compound. This might involve, for example, the formation of a Schiff base with an ortho-formylarylboronic acid followed by a Suzuki coupling and subsequent cyclization. The versatility of the hydrazine group allows for a wide variety of synthetic pathways to be explored for the creation of diverse heterocyclic systems.

Applications of 3,5 Difluoro 2 Hydrazinopyridine in Advanced Synthetic Chemistry

Building Block in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in 3,5-Difluoro-2-hydrazinopyridine allows chemists to readily incorporate the difluoropyridine fragment into larger, more complex molecular architectures.

Precursor for Biologically Relevant Scaffolds and Potential Pharmaceutical Intermediates

The highly reactive hydrazine (B178648) group (-NHNH2) on the pyridine (B92270) ring serves as a chemical handle for constructing a variety of biologically significant scaffolds. This reactivity allows it to be a key starting material in the synthesis of potential pharmaceutical intermediates. The fluorinated pyridine core is a common feature in many bioactive molecules, and by using this compound, chemists can build compounds for research into potential anti-inflammatory and anti-ulcer agents. The general process involves reacting the hydrazine moiety with other molecules to form stable heterocyclic systems, such as triazoles or pyrazoles, which are core structures in many pharmaceuticals.

Table 1: Examples of Heterocyclic Systems Derived from Hydrazine Precursors

| Precursor Functional Group | Reagent Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| Hydrazine | Dicarbonyl Compound | Pyrazole (B372694) | Core of many anti-inflammatory drugs |

| Hydrazine | Carboxylic Acid/Derivative | Triazolopyridine | Found in bioactive compounds nih.gov |

Design and Preparation of Diverse Compound Libraries for Chemical Space Exploration

In modern drug discovery, exploring a vast "chemical space" is crucial for identifying new lead compounds. This is often achieved by creating large, diverse libraries of related molecules for high-throughput screening. nih.gov this compound is an ideal building block for this purpose. Its reactive hydrazine group can be readily coupled with a wide array of aldehydes, ketones, and other electrophiles to generate a large set of distinct derivative compounds. This strategy allows for the systematic modification of a core scaffold to explore how different chemical groups affect biological activity, a key principle in creating target-focused compound libraries. nih.gov

Component in the Development of Functional Materials and Probes

The electronic properties conferred by the difluoropyridine ring make this compound suitable for applications beyond pharmaceuticals, extending into the realm of functional materials and advanced chemical probes.

Role in Fluorescent Probe Development (e.g., BODIPY-based systems)

A significant application of this compound and related hydrazinopyridines is in the synthesis of fluorescent probes. These probes are designed to detect and visualize specific molecules within complex environments like living cells. One notable example is their use in creating probes based on the BODIPY (boron-dipyrromethene) fluorophore. nih.gov

Researchers have synthesized pyridylhydrazone-tethered BODIPY compounds that can selectively detect hypochlorous acid (HOCl), a reactive oxygen species involved in various physiological and pathological processes. nih.gov In a specific study, a BODIPY derivative incorporating a hydrazinopyridine unit exhibited low fluorescence. However, upon reaction with HOCl, the hydrazine moiety underwent a cyclization reaction to form a triazolopyridine structure. This transformation rigidified the molecule, leading to a significant "turn-on" fluorescence signal, with a quantum yield increasing by approximately tenfold. nih.gov This mechanism allows for the sensitive and selective imaging of HOCl in living cells. nih.gov

Table 2: Performance of a BODIPY-Hydrazinopyridine Probe

| Probe State | Target Molecule | Reaction | Fluorescence | Quantum Yield (QY) |

|---|---|---|---|---|

| Open Form (BODIPY-hydrazone) | None | - | Low | ~0.04 |

| Cyclized Form (Triazolopyridine) | HOCl | Cyclization | High ("Turn-On") | ~0.4 |

Data derived from a study on a representative pyridylhydrazone-tethered BODIPY probe. nih.gov

Synthesis of Agrochemical Precursors (Herbicides, Fungicides, Plant Growth Regulators)

The inclusion of fluorinated pyridine rings is a well-established strategy in the design of modern agrochemicals, as it can lead to products with high efficacy, low toxicity, and enhanced environmental compatibility. agropages.com this compound serves as a valuable intermediate in the production of precursors for a range of agricultural products, including herbicides, fungicides, and plant growth regulators. Its structure can be incorporated into molecules that target specific biological pathways in weeds, fungi, or plants. For instance, fluorinated pyridines are key components in several successful herbicides that inhibit the ACCase enzyme or act as microtubule assembly inhibitors. nih.gov The synthetic versatility of the hydrazine group allows for its conversion into various functional groups required for potent agrochemical activity. google.com

Research Tools for Biochemical and Enzymatic Studies

Beyond its role as a synthetic building block for new chemical entities, this compound and its derivatives are used as tools to investigate biological processes. The development of fluorescent probes, as discussed previously, is a prime example. nih.gov By attaching the difluorohydrazinopyridine moiety to a reporter molecule like BODIPY, scientists can create tools to monitor the presence and concentration of specific analytes, such as reactive oxygen species, in real-time. nih.govnih.gov This enables detailed studies of enzymatic reactions and cellular signaling pathways where these analytes play a crucial role, providing insights into disease mechanisms and normal physiological functions.

Probing Enzyme Mechanisms (e.g., Lysyl Oxidase-like 2 Interactions)

The study of enzyme mechanisms often relies on the use of small molecule probes that can interact with and report on the active site environment. The compound this compound is a candidate for such applications, particularly in the context of enzymes that are susceptible to covalent modification by hydrazine derivatives. One such family of enzymes is the lysyl oxidase (LOX) family, including Lysyl Oxidase-Like 2 (LOXL2), which plays a crucial role in extracellular matrix remodeling and is implicated in diseases like fibrosis and cancer. rsc.orgpatsnap.com

Hydrazine and its derivatives are known to be mechanism-based inhibitors of quinone-dependent amine oxidases, such as LOX. researchgate.net The hydrazine moiety can act as a "warhead," forming a covalent adduct with the enzyme's active site, leading to irreversible inhibition. rsc.org This covalent interaction can be exploited to probe the structure and function of the active site.

The proposed mechanism for the interaction of this compound with an enzyme like LOXL2 involves the nucleophilic attack of the hydrazine nitrogen onto an electrophilic cofactor within the enzyme's active site. The difluorinated pyridine ring of the molecule serves two important functions in this context. Firstly, the electron-withdrawing fluorine atoms can modulate the reactivity of the hydrazine group. Secondly, the fluorine atoms provide a unique spectroscopic handle (¹⁹F NMR) that can be used to monitor the binding event and the local environment of the probe once it is covalently attached to the enzyme.

Table 1: Putative Interaction of this compound with LOXL2

| Molecular Component | Putative Role in Enzyme Probing | Research Finding/Principle |

| **Hydrazine Moiety (-NHNH₂) ** | Covalent Warhead | Hydrazine derivatives are known to form covalent adducts with the active sites of quinone-dependent amine oxidases like LOX. researchgate.net |

| Pyridine Ring | Scaffold/Carrier | Provides a stable framework for the reactive hydrazine group. |

| 3,5-Difluoro Substitution | Reactivity Modulation & Spectroscopic Probe | Electron-withdrawing fluorine atoms can influence the nucleophilicity of the hydrazine. ¹⁹F NMR can be used to detect binding. |

While direct studies specifically using this compound to probe LOXL2 are not extensively documented in publicly available literature, the principles of covalent inhibition by hydrazine derivatives and the utility of fluorinated probes are well-established in medicinal chemistry.

Development of Ligands for Molecular Targets

The development of novel ligands with high affinity and selectivity for specific molecular targets is a cornerstone of drug discovery. The scaffold of this compound offers a versatile platform for the synthesis of diverse libraries of potential ligands. The primary reaction handle on this molecule is the hydrazine group, which readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages. nih.govmdpi.comnih.gov

This reactivity allows for the systematic generation of a wide array of derivatives by simply varying the aldehyde or ketone reactant. This approach enables the exploration of a large chemical space to identify molecules that can bind effectively to the target of interest. The resulting hydrazone derivatives possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

Furthermore, the 2-hydrazinopyridine (B147025) moiety can serve as a precursor for the synthesis of fused heterocyclic systems, such as rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines. researchgate.netnih.gov These bicyclic structures are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. The synthesis of these more complex structures from this compound can lead to ligands with distinct three-dimensional shapes and functionalities, enhancing the potential for specific interactions with biological targets.

Table 2: Exemplar Synthesis of Hydrazone Derivatives from this compound

| Starting Aldehyde/Ketone | Resulting Hydrazone Derivative Structure | Potential for Biological Screening |

| Benzaldehyde | N'-(phenylmethylene)-3,5-difluoro-2-hydrazinopyridine | Screening against various cancer cell lines and bacterial strains. |

| Acetophenone | N'-(1-phenylethylidene)-3,5-difluoro-2-hydrazinopyridine | Evaluation for anti-inflammatory and analgesic properties. |

| 4-Pyridinecarboxaldehyde | 3,5-Difluoro-N'-(pyridin-4-ylmethylene)-2-hydrazinopyridine | Assessment as inhibitors of kinases or other signaling proteins. |

| Indole-3-carboxaldehyde | N'-((1H-indol-3-yl)methylene)-3,5-difluoro-2-hydrazinopyridine | Exploration of antiviral or antiproliferative activities. |

The strategic incorporation of the difluorinated pyridine ring can also contribute to the pharmacokinetic properties of the resulting ligands, potentially improving metabolic stability and membrane permeability. The fluorine atoms can engage in specific interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and selectivity.

Advanced Spectroscopic Characterization Techniques Applied to 3,5 Difluoro 2 Hydrazinopyridine Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, Fluorine, and Heteronuclear Multidimensional Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For derivatives of 3,5-Difluoro-2-hydrazinopyridine, a multi-pronged NMR approach is essential. This involves the analysis of ¹H, ¹³C, and ¹⁹F nuclei, often complemented by two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

The reaction of this compound with a β-dicarbonyl compound, such as a β-ketoester, typically results in the formation of a 5,7-difluoro-1H-pyrazolo[3,4-b]pyridine derivative. The NMR spectra of these products reveal characteristic signals that confirm the cyclization and the final structure.

¹H NMR spectra are crucial for identifying the protons in the molecule. For a typical product like 5,7-difluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine, one would expect to see a signal for the methyl group protons, distinct aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings, and a broad signal for the N-H proton of the pyrazole ring. The chemical shifts and coupling constants (J-values) between adjacent protons provide valuable information about their chemical environment and spatial relationships.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for each carbon atom, with their chemical shifts being highly dependent on their hybridization and the electronegativity of attached atoms. The carbons bonded to fluorine will appear as doublets due to C-F coupling, a key indicator of the fluorine atoms' positions.

¹⁹F NMR is particularly informative for this class of compounds. The presence of two fluorine atoms at positions 5 and 7 of the pyrazolo[3,4-b]pyridine ring system will give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and the coupling between the two non-equivalent fluorine nuclei (F-F coupling) provide definitive evidence for their presence and relative positions.

Heteronuclear Multidimensional Studies (HSQC and HMBC) are instrumental in piecing together the molecular puzzle. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. HMBC, on the other hand, shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule, such as linking a substituent to the heterocyclic core.

Illustrative NMR Data for a Representative Derivative: 5,7-difluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~13.5 | br s | - | NH (pyrazole) |

| ¹H | ~7.80 | d | J(H,F) ≈ 8.0 | H-6 |

| ¹H | ~6.50 | s | - | H-4 |

| ¹H | ~2.50 | s | - | CH₃ |

| ¹³C | ~160 | d | J(C,F) ≈ 250 | C-7 |

| ¹³C | ~158 | d | J(C,F) ≈ 260 | C-5 |

| ¹³C | ~150 | s | - | C-3 |

| ¹³C | ~145 | d | J(C,F) ≈ 15 | C-7a |

| ¹³C | ~110 | d | J(C,F) ≈ 20 | C-4a |

| ¹³C | ~105 | dd | J(C,F) ≈ 35, J(C,F) ≈ 5 | C-6 |

| ¹³C | ~15 | s | - | CH₃ |

| ¹⁹F | ~ -110 | d | J(F,F) ≈ 15 | F-7 |

| ¹⁹F | ~ -120 | d | J(F,F) ≈ 15 | F-5 |

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and specific substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high precision, typically to four or five decimal places. This allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of the synthesized derivative. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ions, typically observed as protonated molecules [M+H]⁺.

Beyond confirming the molecular formula, HRMS is used in tandem with fragmentation techniques (MS/MS) to probe the structure of the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, a fragmentation pattern can be established. This pattern serves as a fingerprint for the molecule and helps to confirm the connectivity of its atoms. For pyrazolo[3,4-b]pyridine derivatives, characteristic fragmentation pathways often involve the loss of small molecules like HCN or cleavage of substituent groups, providing further structural validation.

Expected HRMS Data for 5,7-difluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine (C₇H₅F₂N₃)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 170.0524 | 170.0521 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the functional groups present in a compound. For the reaction products of this compound, the IR spectrum provides key information confirming the formation of the pyrazolo[3,4-b]pyridine ring and the presence of its substituents.

Key vibrational bands to be observed include:

N-H stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ indicates the presence of the N-H group in the pyrazole ring.

C-H stretching: Absorptions for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from a methyl group, for instance) appears just below 3000 cm⁻¹.

C=N and C=C stretching: The aromatic ring stretching vibrations for the pyrazolopyridine system occur in the 1400-1650 cm⁻¹ region.

C-F stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds, confirming the fluorination of the pyridine moiety.

Characteristic IR Absorption Bands for a 5,7-difluoro-1H-pyrazolo[3,4-b]pyridine Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3300 | Medium, Broad | N-H Stretch |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2900-3000 | Weak-Medium | Aliphatic C-H Stretch |

| 1620-1640 | Strong | C=N Stretch |

| 1580-1610 | Strong | Aromatic C=C Stretch |

| 1100-1300 | Strong | C-F Stretch |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

While NMR, HRMS, and IR provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of its three-dimensional structure in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

For a derivative of this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Confirmation of the fused pyrazolo[3,4-b]pyridine ring system.

Precise bond lengths and bond angles for the entire molecule.

The planarity or any distortion of the heterocyclic rings.

The conformation of any substituents.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the solid-state packing of the molecules.

Obtaining suitable crystals for X-ray diffraction can be a challenge, but when successful, it provides an unparalleled level of structural detail that complements and confirms the data obtained from other spectroscopic methods.

Future Research Directions and Unexplored Reactivity of 3,5 Difluoro 2 Hydrazinopyridine

Discovery of Novel Catalytic Applications and Cascade Reactions

The inherent reactivity of the hydrazine (B178648) moiety in 3,5-Difluoro-2-hydrazinopyridine makes it a prime candidate for the development of novel catalytic systems. The lone pair of electrons on the nitrogen atoms can coordinate with metal centers, suggesting its potential as a ligand in catalysis. Future research could focus on synthesizing and evaluating the catalytic activity of metal complexes incorporating this compound. These complexes could be explored for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and an electrophilic pyridine (B92270) ring, makes it an ideal substrate for designing cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy. An area of interest would be the investigation of intramolecular cyclization reactions initiated by the hydrazine group, followed by further functionalization of the pyridine ring.

One example of a complex transformation involving a related pyridine derivative is the rearrangement cascade initiated by nucleophilic benzyne (B1209423) attack. nih.gov Similar intricate cascade reactions could be envisioned for this compound, leading to the rapid assembly of complex heterocyclic scaffolds. The difluoro substitution pattern would likely influence the regioselectivity and reactivity in such cascades, offering a pathway to novel molecular architectures.

Table 1: Potential Catalytic Applications and Cascade Reactions

| Research Area | Description | Potential Outcome |

|---|---|---|

| Metal-Ligand Catalysis | Synthesis and evaluation of metal complexes with this compound as a ligand. | Development of new catalysts for cross-coupling, hydrogenation, and oxidation reactions. |

| Organocatalysis | Utilization of the hydrazine moiety for organocatalytic transformations. | Novel synthetic routes to chiral amines and other valuable compounds. |

| Cascade Reactions | Design of one-pot multi-step reactions utilizing the bifunctionality of the molecule. | Efficient synthesis of complex heterocyclic compounds with potential biological activity. |

Development of Stereoselective Synthetic Methodologies Utilizing the Compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is achiral, its reactions can generate chiral centers. Future research should focus on developing stereoselective methods to control the three-dimensional arrangement of atoms in the products derived from this compound.

A promising avenue lies in the stereoselective addition of the hydrazine group to prochiral substrates. This could be achieved through the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands. The resulting optically active hydrazino-pyridines could serve as valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Another approach would be to employ this compound as a chiral auxiliary. By temporarily attaching it to a substrate, it could direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and recycled.

Integration into Continuous Flow Chemistry Systems for Sustainable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the sustainable and efficient synthesis of chemicals. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time offers significant advantages over traditional batch processing, including improved safety, higher yields, and reduced waste.

Future research should explore the integration of synthetic routes involving this compound into continuous flow systems. This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents or intermediates. For instance, the synthesis of this compound itself from 2-chloro-3,5-difluoropyridine (B1419761) and hydrazine hydrate (B1144303) could be adapted to a flow process to better manage the exothermicity and improve safety.

The development of flow-based methods for the derivatization of this compound would also be a significant advancement. This could enable the rapid and automated synthesis of libraries of related compounds for high-throughput screening in drug discovery and materials science.

Table 2: Potential Advantages of Continuous Flow Synthesis

| Parameter | Benefit in the Context of this compound Chemistry |

|---|---|

| Temperature Control | Precise management of exothermic reactions, preventing runaway scenarios. |

| Pressure Control | Ability to perform reactions at elevated pressures, potentially increasing reaction rates. |

| Reaction Time | Fine-tuning of residence time in the reactor to maximize yield and minimize byproducts. |

| Safety | Reduced risk due to smaller reaction volumes and better containment of hazardous materials. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. dtu.dk |

Exploration of Its Role in Non-Traditional Chemical Transformations and Supramolecular Chemistry

The unique electronic properties of this compound make it an intriguing building block for non-traditional chemical transformations and for the construction of supramolecular assemblies. The electron-deficient nature of the difluorinated pyridine ring can facilitate unusual reactivity patterns.

In the realm of non-traditional transformations, its reactions with highly reactive intermediates like carbenes and nitrenes could lead to the formation of novel heterocyclic systems. The exploration of its photochemical and electrochemical behavior could also unveil new synthetic pathways.

In supramolecular chemistry, the ability of the pyridine nitrogen and the hydrazine group to participate in hydrogen bonding and metal coordination makes this compound a versatile component for the design of self-assembling systems. rsc.orgrsc.org It could be incorporated into macrocycles, cages, and polymers with tailored properties. The fluorine atoms can also engage in halogen bonding, providing an additional tool for controlling the structure and stability of supramolecular architectures. The use of related triazine-based compounds in supramolecular chemistry is well-established, suggesting a similar potential for pyridine derivatives. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-3,5-difluoropyridine |

| Hydrazine hydrate |

| Chiral phosphoric acids |

常见问题

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-hydrazinopyridine in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A common approach uses fluorinated pyridine precursors (e.g., 3,5-difluoropyridine derivatives) reacted with hydrazine hydrate under inert atmospheres (argon/nitrogen). For example:

- Step 1 : Dissolve 3,5-difluoro-2-chloropyridine in anhydrous dioxane.

- Step 2 : Add hydrazine hydrate dropwise under argon at 80°C for 24–48 hours .

- Step 3 : Purify via column chromatography (ethyl acetate/hexane gradient) to isolate the product.

Yields range from 60–75%, with LCMS and NMR used to confirm completion .

| Key Parameters | Conditions |

|---|---|

| Solvent | Dioxane or THF |

| Temperature | 80°C |

| Reaction Time | 24–48 hours |

| Purification | Column chromatography |

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrazine derivatives are prone to decomposition. Analytical-grade desiccants (e.g., silica gel) can be added to storage vials .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm fluorine substitution patterns and hydrazine proton signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 162.04) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Optimize by:

- Catalyst Screening : Add catalytic Cu(I) or Pd(0) to accelerate nucleophilic substitution .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance hydrazine reactivity.

- Stoichiometry : Increase hydrazine molar equivalents (1.5–2.0x) to drive reactions to completion, as incomplete substitution is common .

- Temperature Gradient : Start at 60°C to minimize side reactions, then ramp to 80°C for final conversion .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-Substitution : Excess hydrazine may replace additional fluorine atoms. Mitigate by controlling stoichiometry and reaction time.

- Oxidation : Hydrazine groups can oxidize to diazenes. Use degassed solvents and inert atmospheres .

- By-Product Formation : Monitor via LCMS; impurities often arise from incomplete substitution (e.g., residual chloro-pyridine intermediates) .

Q. How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the pyridine ring toward electrophilic substitution but deactivate nucleophilic sites. For Suzuki-Miyaura coupling:

- Pre-functionalization : Convert the hydrazine group to a better leaving group (e.g., diazonium salt).

- Catalytic Systems : Use Pd(PPh)/XPhos with KCO in dioxane/water (3:1) at 100°C .

- Monitoring : Track coupling efficiency via NMR to detect fluorine displacement .

Applications in Medicinal Chemistry

Q. What role does this compound play in drug discovery?

- Methodological Answer : The compound serves as a precursor for fluorinated heterocycles, which are critical in:

- Kinase Inhibitors : Modify hydrazine to form hydrazone linkages with carbonyl-containing pharmacophores.

- Antimicrobial Agents : Introduce fluorine to enhance metabolic stability and membrane permeability .

- Case Study : Coupling with benzaldehyde derivatives yields Schiff bases with demonstrated antibacterial activity (MIC = 2–8 µg/mL against S. aureus) .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 75%)?

- Methodological Answer :

- Reproduce Conditions : Ensure identical reagents (anhydrous grade), equipment (schlenk lines for inert atmospheres), and purification methods.

- Analytical Cross-Check : Compare NMR and HPLC data with literature to identify unaccounted impurities .

- Scale Effects : Small-scale reactions (<1 g) often report higher yields due to easier heat/stoichiometry control .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite .

- Waste Disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent toxic fumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。